molecular formula C11H7F3N2O2 B15148963 3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Cat. No.: B15148963
M. Wt: 256.18 g/mol
InChI Key: QMGFXUYCFYXWDD-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: 1031417-48-7) is a benzoic acid derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₁₁H₇F₃N₂O₂, with a molecular weight of 256.19 g/mol . The compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability. Pyrazole-containing benzoic acids are often explored as pharmacophores in drug discovery, particularly for anti-inflammatory and enzyme-targeting applications .

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-8(15-16-9)6-2-1-3-7(4-6)10(17)18/h1-5H,(H,15,16)(H,17,18)

InChI Key

QMGFXUYCFYXWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NNC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position and Functional Group Variations

(a) 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
  • Structure : The benzoic acid is substituted at the 2-position, and the pyrazole nitrogen carries a methyl group.
  • Molecular Weight : 270.21 g/mol (higher due to the methyl group) .
  • The 2-substitution on the benzoic acid may alter electronic properties compared to the 3-substituted analog.
(b) 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
  • Structure : Benzoic acid substitution at the 4-position.
  • Molecular Weight : 256.19 g/mol (identical to the target compound) .
  • Key Differences : The 4-substitution may influence intermolecular interactions in crystal packing or target binding, though electronic effects remain similar.
(c) 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
  • Structure : Includes a sulfonamide group on the phenyl ring attached to the pyrazole.
  • Molecular Weight : 411.36 g/mol .

Heterocyclic Core Modifications

(a) 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic Acid
  • Structure : Replaces pyrazole with a pyrrole ring.
  • Molecular Weight : 255.19 g/mol .
(b) 2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic Acid
  • Structure : Benzimidazole replaces pyrazole.
  • Molecular Weight : 306.24 g/mol .
  • Key Differences : Benzimidazole’s fused-ring system increases planarity and rigidity, which may improve binding to flat enzyme active sites.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
Target Compound 256.19 3-CF₃-pyrazole, 3-benzoic acid Not reported Likely moderate (polar COOH)
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid 321.34 tert-Butyl, phenyl, 4-benzoic acid 192–194 Lower due to hydrophobic groups
2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid 256.13 Difluoromethoxy, 4-CF₃ Not reported Higher lipophilicity vs. pyrazole analogs

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